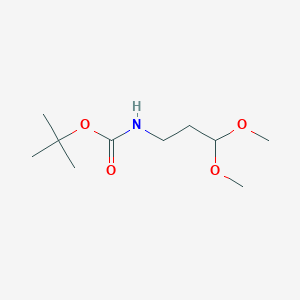
tert-Butyl (3,3-dimethoxypropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3,3-dimethoxypropyl)carbamate is a chemical compound with the molecular formula C10H21NO4 and a molecular weight of 219.28 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
The synthesis of tert-Butyl (3,3-dimethoxypropyl)carbamate involves specific synthetic routes and reaction conditions. The compound can be prepared through the reaction of 3,3-dimethoxypropylamine with tert-butyl chloroformate under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
tert-Butyl (3,3-dimethoxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
tert-Butyl (3,3-dimethoxypropyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl (3,3-dimethoxypropyl)carbamate involves its interaction with molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It may also interact with enzymes and proteins, influencing their activity and function .
相似化合物的比较
tert-Butyl (3,3-dimethoxypropyl)carbamate can be compared with other similar compounds, such as:
- Carbamic acid, (3,3-dimethoxypropyl)-, methyl ester
- Carbamic acid, (3,3-dimethoxypropyl)-, ethyl ester
- Carbamic acid, (3,3-dimethoxypropyl)-, isopropyl ester
These compounds share similar chemical structures but differ in their ester groups, which can influence their reactivity and applications .
属性
CAS 编号 |
180387-11-5 |
|---|---|
分子式 |
C10H21NO4 |
分子量 |
219.28 g/mol |
IUPAC 名称 |
tert-butyl N-(3,3-dimethoxypropyl)carbamate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(12)11-7-6-8(13-4)14-5/h8H,6-7H2,1-5H3,(H,11,12) |
InChI 键 |
XIVKXOKMTARAJA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCC(OC)OC |
规范 SMILES |
CC(C)(C)OC(=O)NCCC(OC)OC |
同义词 |
Carbamic acid, (3,3-dimethoxypropyl)-, 1,1-dimethylethyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



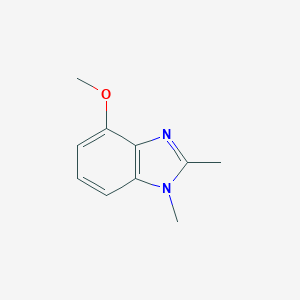
![Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate](/img/structure/B69894.png)
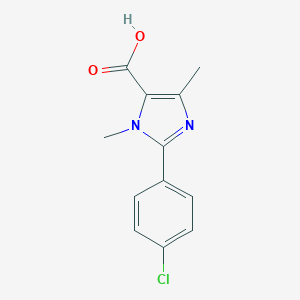


![5a-amino-7-methyl-6-oxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B69904.png)
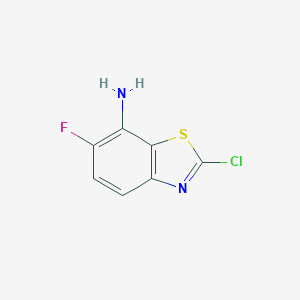
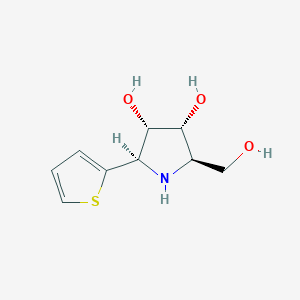
![2-[2-(Phenylsulfonyl)ethylthio]nicotinic acid](/img/structure/B69911.png)
![[4-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B69914.png)

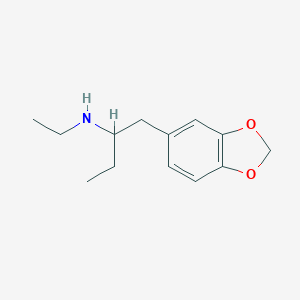
![2-[(2-Furylmethyl)sulfonyl]acetonitrile](/img/structure/B69919.png)
